1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

1.2,3,4,6-Penta-O-pivaloyl-D-mannopyranose as a Biochemical Reagent

1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose is primarily used as a biochemical reagent in life science research []. Due to its structure, it can be a valuable tool in various scientific applications.

- Chemical Properties:

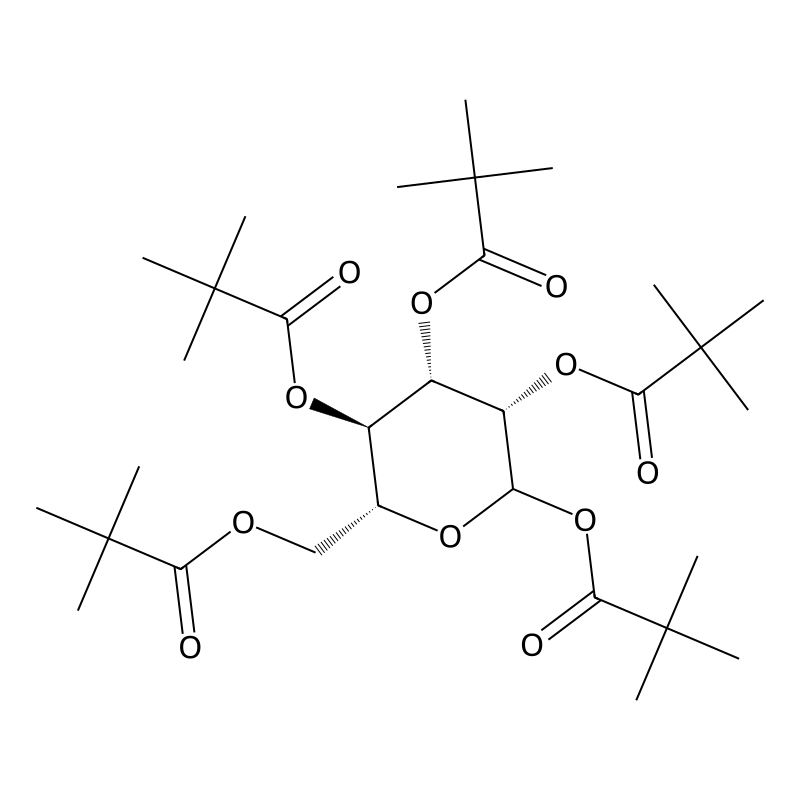

1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose is a derivative of D-mannose, a monosaccharide sugar. It has the formula C₃₁H₅₂O₁₁ and a molecular weight of 600.74 []. The pivaloyl groups (CH₃)₃C-CO- are attached to five hydroxyl (OH) groups on the D-mannose ring structure [, ].

Potential Applications

The specific research applications of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose are not extensively documented, but its properties suggest potential uses in several areas:

- Glycosylation studies: The pivaloyl groups might influence the reactivity of the molecule in glycosylation reactions, which are essential for studying carbohydrate-protein and carbohydrate-lipid interactions [].

- Synthesis of carbohydrate-based probes: The molecule could be a building block for synthesizing carbohydrate-based probes for investigating specific biological processes involving carbohydrates [].

- Study of carbohydrate-binding proteins: The pivaloyl groups could affect how 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose interacts with carbohydrate-binding proteins, aiding research in this area [].

1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose is a carbohydrate derivative characterized by the presence of five pivaloyl groups attached to the hydroxyl groups of D-mannopyranose. This compound has the molecular formula C₃₁H₅₂O₁₁ and a molecular weight of 600.74 g/mol. It appears as a white to almost white powder or crystalline solid, with a melting point ranging from 167.0 to 171.0 °C .

The structure of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose consists of a pyranose ring, which is a six-membered ring structure commonly found in sugars. The pivaloyl groups enhance the lipophilicity and stability of the compound, making it useful in various chemical and biological applications.

- Hydrolysis: In the presence of water and acid or base, the pivaloyl esters can be hydrolyzed to yield D-mannopyranose and pivalic acid.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

- Acylation: Further acylation reactions can occur at the hydroxyl groups if additional acylating agents are introduced.

These reactions are significant for modifying the compound for specific applications in organic synthesis and medicinal chemistry.

The synthesis of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose typically involves:

- Starting Material: D-mannopyranose is used as the starting sugar.

- Pivaloylation Reaction: The hydroxyl groups on D-mannopyranose are reacted with pivaloyl chloride in the presence of a base (such as pyridine) to form the pivaloyl esters.

- Purification: The product is purified through crystallization or chromatography to obtain high purity.

This method allows for selective modification of the sugar while maintaining its structural integrity.

1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose has several applications:

- Biochemical Research: It serves as a biochemical reagent for studying carbohydrate interactions and modifications.

- Drug Development: Its properties make it suitable for use in drug formulation and delivery systems.

- Synthetic Chemistry: It is utilized in organic synthesis as an intermediate for producing other carbohydrate derivatives.

Interaction studies involving 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose focus on its binding properties with proteins and other biomolecules. These studies help elucidate:

- Binding Affinity: How well it interacts with specific receptors or enzymes.

- Mechanisms of Action: Understanding how it influences biological pathways through these interactions.

Such studies are crucial for assessing its potential therapeutic uses.

Several compounds share structural similarities with 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| D-Mannopyranose | No acylation; natural sugar | Basic sugar structure without modifications |

| 1,2-O-Isopropylidene-D-mannopyranose | Isopropylidene acetal protection | Protects hydroxyls differently; less lipophilic |

| 1-O-Acetyl-D-mannopyranose | Single acetyl group | Less steric hindrance compared to multiple pivaloyls |

| 1,2-Di-O-pivaloyl-D-mannopyranose | Two pivaloyl groups | Intermediate structure; less sterically hindered |

The unique feature of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose lies in its extensive acylation which enhances both lipophilicity and stability compared to other derivatives. This makes it particularly valuable in applications requiring robust chemical properties.